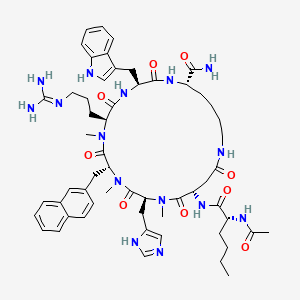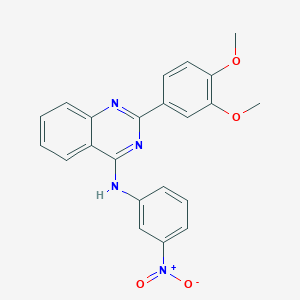![molecular formula C16H9IN2O2 B10779924 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid](/img/structure/B10779924.png)
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is a synthetic organic compound known for its potent inhibitory effects on specific protein kinases, particularly DYRK1A. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in neurological disorders .
Méthodes De Préparation
The synthesis of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves several steps. One common method includes the reaction of 11H-indolo[3,2-c]quinoline-6-carboxylic acid with iodine in the presence of a suitable solvent like DMSO. Hydrogen chloride gas is bubbled through the solution at room temperature, followed by the addition of ethanol and water to precipitate the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen chloride, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a selective inhibitor of DYRK1A, making it valuable in studying the role of this kinase in cellular processes.
Mécanisme D'action
The primary mechanism of action of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves the inhibition of the protein kinase DYRK1A. This compound binds to the ATP-binding site of DYRK1A, preventing its phosphorylation activity. This inhibition affects various cellular pathways regulated by DYRK1A, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is unique due to its high selectivity for DYRK1A compared to other similar compounds. Some related compounds include:
10-Chloro-11H-indolo[3,2-c]quinoline-6-carboxylic acid: Similar structure but with a chlorine atom instead of iodine, showing different selectivity and potency.
10-Bromo-11H-indolo[3,2-c]quinoline-6-carboxylic acid: Contains a bromine atom, also exhibiting distinct biological activities.
These compounds highlight the importance of halogen substitution in modulating the biological activity and selectivity of indoloquinoline derivatives.
Propriétés
Formule moléculaire |
C16H9IN2O2 |
|---|---|
Poids moléculaire |
388.16 g/mol |
Nom IUPAC |
10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
Clé InChI |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)
![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid;hydride](/img/structure/B10779883.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)


![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
